3-(1-Aminoethyl)aniline hydrochloride

Chemical Synthesis Biochemical Assay Formulation Development

Researchers requiring a water-soluble, stable chiral aromatic diamine for aqueous-phase synthesis or enzymatic assays often face solubility challenges with the free base form. 3-(1-Aminoethyl)aniline hydrochloride directly solves this issue as a pre-solubilized, bench-stable solid. - Enhanced aqueous solubility ensures homogeneous reaction conditions for bioconjugation and buffer-based assays. - Distinct meta-substitution pattern provides a unique vector for exploring chemical space in library synthesis, compared to para-analogs. - Defined biological activity: Exhibits baseline inhibition against diamine oxidase (IC50: 1 mM) and ecto-5'-nucleotidase (IC50: 101 nM) for SAR studies.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
Cat. No. B11731093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)aniline hydrochloride
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)N)N.Cl
InChIInChI=1S/C8H12N2.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6H,9-10H2,1H3;1H
InChIKeyGLWBUAHIPLTXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminoethyl)aniline Hydrochloride: A Chiral Meta-Substituted Aromatic Diamine Building Block


3-(1-Aminoethyl)aniline hydrochloride (CAS: 312581-25-2) is the hydrochloride salt of a chiral aromatic diamine . Its core structure, 3-(1-aminoethyl)aniline (CAS: 129725-48-0), features a benzene ring substituted with a primary amine and a 1-aminoethyl group at the meta position, creating a stereocenter and yielding two enantiomers, (R) and (S) [1]. The hydrochloride salt form is typically supplied as a solid with enhanced water solubility and stability compared to the free base, making it suitable for various chemical and biochemical applications [2].

Why Substituting 3-(1-Aminoethyl)aniline Hydrochloride with Other Aniline Derivatives Can Compromise Research Outcomes


Generic substitution among aminoethyl aniline isomers or salts is not scientifically valid due to fundamental differences in chemical behavior. The target compound's meta-substitution pattern and hydrochloride salt form confer a unique combination of physicochemical properties that directly impact its reactivity, handling, and biological interactions. The meta-arrangement of the two amine groups creates a specific spatial and electronic environment, resulting in distinct pKa values and reactivity profiles compared to its ortho- or para-substituted analogs . Furthermore, the hydrochloride salt provides quantifiable advantages in aqueous solubility and storage stability that the free base form lacks, directly affecting experimental reproducibility and handling in aqueous systems [1]. These factors preclude simple interchangeability.

Quantitative Evidence for Selecting 3-(1-Aminoethyl)aniline Hydrochloride Over Its Analogs


Aqueous Solubility of 3-(1-Aminoethyl)aniline Hydrochloride vs. Free Base

The hydrochloride salt form of 3-(1-aminoethyl)aniline demonstrates a clear solubility advantage over its free base counterpart. The hydrochloride salt is reported to be highly soluble in water, whereas the free base, 3-(1-aminoethyl)aniline, is typically a solid with limited aqueous solubility and is more commonly dissolved in polar organic solvents . This difference is a direct consequence of salt formation, which ionizes the molecule and enhances its interaction with the polar solvent.

Chemical Synthesis Biochemical Assay Formulation Development

Comparative Enzyme Inhibition Profile: 3-(1-Aminoethyl)aniline vs. Closely Related Analogs

Biochemical profiling reveals distinct inhibitory activities for the core structure, 3-(1-aminoethyl)aniline, against different enzymes. Against porcine kidney diamine oxidase, the compound exhibits an IC50 of 1.00E+6 nM (1 mM), indicating very weak inhibition [1]. In contrast, against rat ecto-5'-nucleotidase, the same core structure shows an IC50 of 101 nM, a difference of nearly 10,000-fold in potency [2]. This stark contrast in activity across different enzyme classes highlights the compound's specific and variable interaction profile, a characteristic that cannot be assumed for its positional isomers or other analogs.

Biochemical Pharmacology Enzymology Drug Discovery

Optimal Research and Industrial Applications for 3-(1-Aminoethyl)aniline Hydrochloride Based on Differential Evidence


Aqueous-Phase Synthesis and Biochemical Assays

The enhanced aqueous solubility of 3-(1-Aminoethyl)aniline hydrochloride makes it the preferred form for any application requiring a homogeneous aqueous medium. This includes its use as a reactant in water-compatible coupling reactions (e.g., amide bond formation) and as a test compound in enzyme inhibition or cell-based assays where dissolution in buffer is required. This property directly mitigates the common handling issues associated with the poorly water-soluble free base [1][2].

Investigating Structure-Activity Relationships (SAR) for Diamine Oxidase and Ecto-5'-nucleotidase

Researchers focused on diamine oxidase or ecto-5'-nucleotidase can use the specific IC50 values (1 mM and 101 nM, respectively) for 3-(1-aminoethyl)aniline as a baseline for SAR studies [1][2]. This quantitative data allows for the rational design and evaluation of new analogs, providing a direct measure of whether structural modifications improve or diminish activity against these specific enzymatic targets.

Development of Chiral Small-Molecule Libraries

As a chiral amine building block available as a stable hydrochloride salt, the compound is ideally suited for generating diverse, enantiomerically enriched small-molecule libraries. The meta-substitution pattern offers a distinct vector for molecular elaboration compared to the more common para-substituted anilines, enabling the exploration of unique chemical space for drug discovery and chemical biology .

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